Product packaging for 3-Methyldihydropyrimidine-2,4(1h,3h)-dione(Cat. No.:CAS No. 1672-04-4)

3-Methyldihydropyrimidine-2,4(1h,3h)-dione

Cat. No.: B3323663
CAS No.: 1672-04-4
M. Wt: 128.13 g/mol
InChI Key: RVAFDUBAJVHJOG-UHFFFAOYSA-N
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Description

3-Methyldihydropyrimidine-2,4(1H,3H)-dione (CAS 1672-04-4) is a chemical compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol . This compound is a methylated derivative of dihydrouracil, which is a central intermediate in the pyrimidine degradation pathway . Also known as 3-methyldihydrouracil, it serves as a valuable reference standard and building block in organic synthesis and life science research . Researchers utilize this compound in metabolic studies, particularly in investigating the catabolism of thymine and uracil, and for probing the activity and function of enzymes within the dihydropyrimidine dehydrogenase (DPD) pathway. Its structure makes it a compound of interest in the development and validation of analytical methods, such as LC-MS, for quantifying metabolites in biological samples. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B3323663 3-Methyldihydropyrimidine-2,4(1h,3h)-dione CAS No. 1672-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H2,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAFDUBAJVHJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methyldihydropyrimidine 2,4 1h,3h Dione

Classical and Modernized Synthetic Routes to Dihydropyrimidine-2,4(1H,3H)-diones

The construction of the dihydropyrimidine-2,4(1H,3H)-dione core is a foundational aspect of organic synthesis, with numerous methods developed since its initial discovery. These approaches can be broadly categorized into multicomponent reactions and sequential cyclization strategies.

Biginelli Reaction and its Mechanistic Variants for 3-Substituted Dihydropyrimidinediones

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, stands as the most prominent and direct method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgnih.gov This one-pot cyclocondensation involves three components: an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgbenthamdirect.comresearchgate.net To produce 3-substituted derivatives like 3-Methyldihydropyrimidine-2,4(1H,3H)-dione, a mono-substituted urea, such as methylurea (B154334), is used in place of urea. nih.gov

The classical Biginelli protocol required heating the three components in ethanol (B145695) with a strong acid catalyst, often resulting in modest yields, especially with aliphatic and certain substituted aromatic aldehydes. scielo.org.mxnih.gov Modern modifications have significantly improved the efficiency and scope of this reaction.

The generally accepted mechanism for the Biginelli reaction involves several key steps. beilstein-journals.org It is believed to initiate with the acid-catalyzed reaction between the aldehyde and urea (or methylurea) to form a heminal, which then dehydrates to an N-acyliminium ion intermediate. wikipedia.orgbeilstein-journals.org This reactive electrophile is then attacked by the enol form of the β-ketoester. organic-chemistry.org Subsequent intramolecular cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by a final dehydration step, yields the dihydropyrimidine (B8664642) ring. wikipedia.orgbeilstein-journals.org

Mechanistic Pathways of the Biginelli Reaction:

StepDescriptionIntermediate
1 Aldehyde reacts with (methyl)urea.N-acyliminium ion
2 Nucleophilic addition of the β-ketoester enol.Open-chain ureide
3 Intramolecular cyclization and dehydration.Dihydropyrimidinone

An efficient, molecular iodine-catalyzed three-component synthesis has been developed, starting from mono-substituted ureas, alkylaldehydes, and arylaldehydes, which proceeds with high chemo- and regioselectivity. nih.gov This highlights the adaptability of the Biginelli reaction for creating diverse DHPMs. nih.gov

Multi-Step Cyclization Approaches from Acyclic Precursors

While the Biginelli reaction offers a convergent one-pot approach, multi-step syntheses from acyclic precursors provide an alternative route to dihydropyrimidine-2,4(1H,3H)-diones, often allowing for greater control and variation in substitution patterns. These methods typically involve the sequential formation of the C-N and C-C bonds required to construct the heterocyclic ring.

One common strategy involves the initial condensation of a β-ketoester with urea or a substituted urea to form an open-chain ureide. This intermediate is then cyclized in a separate step, usually under acidic or basic conditions, to yield the dihydropyrimidine. Another approach involves pre-forming an enamine or a Knoevenagel condensation product from the aldehyde and the β-ketoester, which is then reacted with urea to complete the cyclization. scispace.com

Regioselective N-Alkylation Strategies for Introducing the N3-Methyl Group

An alternative to using methylurea in the Biginelli reaction is the post-synthesis modification of an unsubstituted dihydropyrimidine-2,4(1H,3H)-dione through N-alkylation. This approach requires careful control of regioselectivity to ensure methylation occurs at the desired N3 position rather than the N1 position.

The regioselectivity of N-alkylation in such heterocyclic systems is influenced by several factors, including the choice of base, solvent, and alkylating agent, as well as steric and electronic effects of substituents on the pyrimidine (B1678525) ring. beilstein-journals.org For similar heterocyclic systems like indazoles and 1,3-azoles, specific conditions have been developed to direct alkylation to a particular nitrogen atom. beilstein-journals.orgresearchgate.net For example, direct N-alkylation of 2-aminopyrimidines with alcohols has been achieved with complete regioselectivity using an iridium catalyst system. rsc.org

In the context of dihydropyrimidinones, a method for the regioselective N1-alkylation has been reported using cesium carbonate as a mild base with alkyl halides at room temperature, demonstrating that selective alkylation is feasible. nih.gov Achieving selective N3-alkylation would likely require a different set of conditions, potentially exploiting the differential acidity or steric accessibility of the N1 and N3 protons. For example, subsequent derivatization of tricyclic 3,4-dihydropyrimidine-2-thione derivatives has led to some N-methylated compounds, indicating the viability of post-condensation modification. mdpi.comencyclopedia.pub

Catalytic Systems and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient catalytic systems. The synthesis of dihydropyrimidinediones, including the 3-methyl derivative, has been a fertile ground for the application of these principles.

Organocatalysis and Metal-Catalysis in Dihydropyrimidinedione Formation

A wide array of catalysts has been employed to improve the yields and reaction conditions of the Biginelli reaction. These can be broadly classified into metal-based catalysts and organocatalysts.

Metal Catalysts: Numerous Lewis acids have been shown to effectively catalyze the reaction. These include lanthanide triflates, copper(II) trifluoroacetate (B77799) hydrate, boron trifluoride, ytterbium chloride, and ferric perchlorate. wikipedia.orgjk-sci.comresearchgate.netbcrec.id For example, copper triflate has been used as a low-toxicity catalyst in the synthesis of dihydropyrimidines. researchgate.net Supported molybdenum (α-MoO3) has also been used as a heterogeneous catalyst for a clean synthesis of DHPMs. bcrec.id

Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For the Biginelli reaction, various organocatalysts have been successfully applied. Research has shown that the reaction can be catalyzed by one of the reactants itself, with a second molecule of urea acting as a catalyst for nearly every step. acs.org Chiral phosphoric acids derived from BINOL have been used to achieve highly enantioselective Biginelli reactions, producing chiral DHPMs with high enantiopurity. researchgate.netresearchgate.net Molecular iodine has also been identified as an efficient catalyst for a three-component Biginelli-type reaction. nih.gov

Examples of Catalysts Used in Biginelli Reactions:

Catalyst TypeSpecific ExamplesReference(s)
Metal-Based Copper(II) Triflate, Ytterbium(III) Triflate, Strontium(II) Nitrate researchgate.netbcrec.idbeilstein-journals.org
Organocatalyst Urea, Chiral Phosphoric Acids, Molecular Iodine nih.govacs.orgresearchgate.net
Heterogeneous Alumina (B75360) Sulfuric Acid, Supported Molybdenum Oxide bcrec.idresearchgate.net

Solvent-Free and Sustainable Synthetic Protocols

Adhering to the principles of green chemistry, significant efforts have been made to develop sustainable protocols for DHPM synthesis. benthamdirect.comresearchgate.net These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. scispace.com

Solvent-free reaction conditions have been particularly successful. researchgate.net Reactions can be carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat mixture. researchgate.net For instance, trichloroacetic acid has been used as an efficient catalyst for the Biginelli reaction at 70°C under solvent-free conditions, offering high yields and short reaction times. nih.gov Similarly, zinc chloride and alumina sulfuric acid have been used as catalysts in solvent-free syntheses. researchgate.netresearchgate.net Planetary ball milling is another high-efficiency, solvent-free technique that can produce DHPMs in excellent yields and pure form without further purification. mdpi.com

The use of sustainable and non-toxic media is another key aspect. Vegetable oil has been demonstrated as a highly effective, bio-based alternative solvent, giving yields comparable to traditional petroleum-based solvents. rsc.org Fruit juices, containing natural acids like citric and ascorbic acid, have also been employed as biocatalysts, promoting the reaction at room temperature in an eco-friendly manner. nih.gov Furthermore, reusable heterogeneous catalysts, such as hydrotalcites and functionalized magnetic nanoparticles, align with green chemistry principles by simplifying product purification and allowing the catalyst to be recycled. scispace.comnih.gov

Derivatization and Functionalization of the this compound Scaffold

The inherent reactivity of the this compound core allows for a range of chemical transformations. These modifications can be broadly categorized into post-synthetic alterations of the existing ring and the use of the dihydropyrimidine as a foundation for building fused heterocyclic structures.

Post-Synthetic Modifications at C5, C6, and N1 Positions

The dihydropyrimidine ring presents multiple sites for functionalization. The secondary amine at the N1 position, and the methylene (B1212753) groups at the C5 and C6 positions, are the primary locations for introducing chemical diversity.

N1-Alkylation:

The nitrogen atom at the N1 position can be readily alkylated under various conditions. A convenient one-pot method for the selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones has been reported using phase transfer catalysis (PTC). organic-chemistry.org This solvent-less approach employs tetrabutylammonium (B224687) hydrogen sulfate (B86663) as the catalyst in the presence of 50% aqueous sodium hydroxide, offering a mild and efficient route to N1-substituted derivatives. organic-chemistry.org Another effective method involves the use of cesium carbonate (Cs2CO3) as a mild base with alkyl halides at room temperature, which also provides excellent regioselectivity and high yields of the N1-alkylated products. researchgate.net

Functionalization at C5:

The C5 position of the dihydropyrimidine ring is activated for electrophilic substitution. The Vilsmeier-Haack reaction, which utilizes a reagent typically formed from phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a powerful tool for introducing a formyl group onto electron-rich heterocyclic systems. organic-chemistry.orgijpcbs.comjk-sci.comchemistrysteps.comwikipedia.org While direct examples on this compound are not extensively documented, the successful formylation of related pyrimido[4,5-b]quinolindione derivatives at the corresponding position to yield β-chlorovinylaldehyde products suggests the feasibility of this strategy. nih.gov The resulting formyl group can then serve as a versatile handle for further synthetic transformations.

Functionalization at C6:

Modification at the C6 position often involves oxidation or dehydrogenation to introduce unsaturation, leading to the corresponding uracil (B121893) derivative. The oxidation of 5,6-dihydropyrimidin-4(3H)-ones to their uracil counterparts can be achieved using various oxidizing agents. For instance, the cleavage of a carbon-sulfur bond in Biginelli-type dihydropyrimidinethiones using 3-chloroperbenzoic acid (m-CPBA) under mild conditions has been shown to produce dihydrouracils, which can be further oxidized to uracils. nih.gov

A selection of reagents and conditions for these modifications is presented in the table below.

PositionReaction TypeReagents and ConditionsResulting Functional Group/Modification
N1 AlkylationAlkyl halide, Cs2CO3, Room TemperatureN-Alkyl
N1 AlkylationAlkyl halide, Tetrabutylammonium hydrogen sulfate, 50% NaOH (aq), Solvent-lessN-Alkyl
C5 FormylationPOCl3, DMF (Vilsmeier-Haack reagent)Formyl group (CHO)
C6 OxidationVarious oxidizing agents (e.g., m-CPBA on precursors)Carbonyl group or double bond formation

Synthesis of Fused Heterocyclic Systems Containing the Dihydropyrimidinedione Moiety

The this compound scaffold is a valuable precursor for the synthesis of bicyclic and polycyclic heterocyclic systems. These fused rings are often constructed by leveraging the reactivity of functional groups pre-installed on the dihydropyrimidine core or by direct condensation with bifunctional reagents.

Pyrimido[4,5-b]quinolines:

A cost-effective and efficient mechanochemical approach has been developed for the synthesis of pyrimido[4,5-b]quinolines. rsc.org This method involves a multicomponent reaction of a 1,3-dicarbonyl compound (like barbituric acid, a close analog of the dihydropyrimidine core), an aromatic aldehyde, and 6-aminouracil (B15529) under solvent-free ball-milling conditions. rsc.org Another strategy involves the ultrasound-assisted one-pot reaction of 6-aminopyrimidinone derivatives with dimedone and aromatic aldehydes in the presence of acetic acid or ethanol to yield tetrahydropyrimido[4,5-b]quinoline-4,6-diones. nih.gov

Thiazolo[3,2-a]pyrimidines:

Thiazolo[3,2-a]pyrimidine derivatives can be synthesized from dihydropyrimidine precursors. Typically, a thioxo-dihydropyrimidine is used as the starting material. For example, the reaction of a dihydropyrimidine-2(1H)-thione with an α-haloketone followed by cyclization can lead to the formation of the fused thiazolo[3,2-a]pyrimidine system. jk-sci.com A common method for this cyclodehydration involves heating with polyphosphoric acid (PPA). rsc.org

The following table summarizes some of the fused heterocyclic systems that can be synthesized from dihydropyrimidine precursors.

Fused SystemPrecursor TypeKey Reaction
Pyrimido[4,5-b]quinoline6-Aminouracil derivativeMulticomponent reaction with a 1,3-dicarbonyl and an aldehyde
Thiazolo[3,2-a]pyrimidineDihydropyrimidine-2(1H)-thioneReaction with an α-haloketone followed by cyclodehydration

Chemical Reactivity and Mechanistic Investigations of 3 Methyldihydropyrimidine 2,4 1h,3h Dione

Acid-Base Equilibrium and Protonation/Deprotonation Behavior (e.g., pKa Studies)

The acid-base properties of 3-Methyldihydropyrimidine-2,4(1H,3H)-dione are dictated by the presence of ionizable protons, primarily the N-H proton at the N1 position. The amide functionality imparts acidic character to this proton. The equilibrium between the neutral molecule and its conjugate base is crucial for understanding its behavior in physiological and synthetic environments.

Studies on analogous pyrimidine (B1678525) structures provide insight into the expected pKa values. For instance, a study on 5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione determined its first acid dissociation constant (pKa1) to be 9.23 ± 0.03 in aqueous solutions. nih.gov This value corresponds to the deprotonation of one of the acidic protons, likely at a ring nitrogen. The acidity of these compounds is influenced by the molecular structure and the stability of the resulting anion. libretexts.org Factors such as inductive effects and charge delocalization play a significant role in determining the acid–base strength. libretexts.org

Computational analyses, including quantum chemical calculations, are employed to identify the most probable sites for proton dissociation. nih.gov These studies often corroborate experimental findings and can predict the dissociation sequence in polyprotic systems. nih.gov The environment also plays a critical role; the dielectric constant of the medium can shift the acid-base equilibrium, with lower dielectric environments favoring the neutral, protonated state. frontiersin.org

Table 1: Acid-Base Properties of a Related Dihydropyrimidinedione

Compound pKa1 Thermodynamic Parameter Value
5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione 9.23 ± 0.03 ΔG298 52 ± 1 kJ·mol⁻¹ nih.gov
ΔH 83 ± 1 kJ·mol⁻¹ nih.gov
ΔS298 103 ± 4 J·mol⁻¹·K⁻¹ nih.gov

This table presents experimentally determined acid-base data for a structurally similar compound, providing a reference for the expected properties of this compound.

Electrophilic and Nucleophilic Reaction Pathways at Ring Positions

The reactivity of the dihydropyrimidine (B8664642) ring is characterized by distinct electrophilic and nucleophilic pathways, targeting both the carbonyl centers and the ring atoms.

The two carbonyl groups at positions C2 and C4 are electrophilic centers, characteristic of amides. They can react with strong nucleophiles, although they are generally less reactive than ketones or aldehydes. The reactivity can be enhanced by protonation or coordination to a Lewis acid, which increases the electrophilicity of the carbonyl carbon. These centers are fundamental to the synthesis of various derivatives. For example, multicomponent reactions like the Biginelli reaction involve the cyclization and condensation around a urea (B33335) or thiourea (B124793) core, which contains analogous carbonyl or thiocarbonyl centers. nih.govnih.gov

The saturated C5-C6 bond in this compound makes it less susceptible to the typical electrophilic aromatic substitution reactions seen in unsaturated pyrimidines. youtube.com However, related dihydropyrimidine systems can undergo electrophilic addition across the C5-C6 positions if they were unsaturated. For instance, the reaction of uracil (B121893) with halogens in an aqueous medium leads to the formation of 5-halo-6-hydroxy-dihydropyrimidine derivatives through an electrophilic addition mechanism. nih.gov

Nucleophilic substitution reactions (SNAr) are more common on the corresponding aromatic pyrimidine ring, especially when good leaving groups are present at the C2 or C4 positions. diva-portal.orgnih.gov In such cases, these positions are activated toward nucleophilic attack. While the specific subject compound lacks inherent leaving groups, derivatives could be synthesized to undergo such transformations. Studies on related heterocycles show that positions C2 and C4 are often the most reactive sites for nucleophilic substitution. nih.govrsc.org

Table 2: Potential Reaction Pathways at Ring Positions

Reaction Type Position(s) Reagents/Conditions Product Type
Nucleophilic Acyl Substitution C2, C4 Strong Nucleophiles (e.g., Grignard reagents), Hydrolysis (acid/base) Modified Carbonyl Derivatives, Ring-Opened Products
Electrophilic Addition (on unsaturated analog) C5=C6 Halogens (e.g., Cl₂, Br₂) in H₂O 5,6-Disubstituted Dihydropyrimidines nih.gov
Nucleophilic Substitution (on activated derivative) C2, C4 N-, O-, S-Nucleophiles with a leaving group present 2- or 4-Substituted Pyrimidines nih.gov

This table summarizes potential reactions based on the general reactivity of the dihydropyrimidine scaffold.

Oxidation and Reduction Chemistry of Dihydropyrimidinediones

The oxidation state of the dihydropyrimidine ring can be altered through various chemical and enzymatic reactions.

Reduction: The reduction of the corresponding unsaturated pyrimidine-2,4-dione (e.g., 3-methyluracil) at the 5,6-double bond yields this compound. This reaction is a key step in the catabolism of pyrimidine bases in biological systems, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). nih.gov This enzyme utilizes NADPH to deliver a hydride to the pyrimidine ring, accomplishing the reduction of the 5,6-vinylic bond. nih.gov In a laboratory setting, similar reductions can be achieved using catalytic hydrogenation or other chemical reducing agents.

Oxidation: The dihydropyrimidine ring can be oxidized to its aromatic pyrimidine counterpart through dehydrogenation. This can be achieved using various oxidizing agents. Additionally, while the core ring can be oxidized, substituents attached to the ring can also undergo oxidation without affecting the core structure. For example, studies on thietane-substituted pyrimidine-2,4-(1H,3H)-diones have shown that the sulfur atom in the thietane (B1214591) ring can be oxidized to a sulfoxide (B87167) or sulfone, leaving the pyrimidine dione (B5365651) core intact. researchgate.net

Ring-Opening and Ring-Contraction Reactions of the Dihydropyrimidinedione Core

The heterocyclic core of this compound can undergo cleavage or rearrangement under specific conditions.

Ring-Opening: The amide bonds within the dihydropyrimidine ring are susceptible to hydrolysis under strong acidic or basic conditions. This cleavage would break open the ring to form N-substituted amino acid derivatives. This reactivity is a common degradation pathway for many heterocyclic compounds containing amide linkages. Ring-opening can also be a strategic step in more complex transformations, such as ring-opening–annulation reactions where the opened intermediate is trapped intramolecularly or by another reagent to form a new ring system. mdpi.com

Ring-Contraction: While less common, ring-contraction reactions can occur in cyclic systems. The Favorskii rearrangement is a well-known method for the ring contraction of α-halo cycloalkanones to form smaller carbocyclic acids or esters. harvard.edu If this compound were to be halogenated at the C5 position adjacent to the C4 carbonyl, a quasi-Favorskii type rearrangement could potentially be induced upon treatment with a base, leading to a five-membered ring system.

Computational Probing of Reaction Mechanisms and Transition States

Modern computational chemistry provides powerful tools to investigate the mechanisms of the reactions described above. By modeling the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. arxiv.org

Methods and Applications:

Density Functional Theory (DFT): This is a widely used quantum chemical method to calculate the electronic structure and energies of molecules, allowing for the mapping of reaction pathways. arxiv.org

Transition State (TS) Searches: Locating a transition state, which is a first-order saddle point on the PES, is critical for understanding reaction kinetics. arxiv.org Algorithms have been developed to efficiently locate these structures, which represent the energy barrier of a reaction. sparkle.pro.br

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that the TS correctly connects the desired reactants and products. sparkle.pro.br

Machine Learning Potentials: To reduce the high computational cost of ab-initio methods for large systems, graph neural network (GNN) potentials are being developed. These can rapidly identify guess structures for transition states, which are then refined with more accurate methods, significantly accelerating the process. arxiv.org

These computational approaches have been applied to study acid-base equilibria, determine sites of protonation/deprotonation, and elucidate complex reaction mechanisms like cycloadditions and rearrangements in related heterocyclic systems. nih.govresearchgate.netresearchgate.net

Table 3: Computational Methods in Reactivity Studies

Computational Method Purpose Key Information Obtained
Density Functional Theory (DFT) Calculate electronic structure and energy Reaction energies, activation barriers, molecular geometries arxiv.org
Transition State (TS) Optimization Locate the highest energy point along the reaction coordinate Geometry of the transition state, activation energy sparkle.pro.br
Intrinsic Reaction Coordinate (IRC) Verify the reaction path Confirmation that a TS connects reactants and products
Molecular Dynamics (MD) Simulate the motion of atoms over time Solvation effects, conformational changes nih.gov
Graph Neural Network (GNN) Potentials Accelerate PES exploration Rapid generation of transition state guess structures arxiv.org

This table outlines common computational techniques used to investigate the reaction mechanisms of chemical compounds.

Investigation of Molecular and Cellular Biological Activities

Enzyme Inhibition Studies: Molecular Targeting and Binding Kinetics

The interaction of 3-Methyldihydropyrimidine-2,4(1H,3H)-dione and its analogs with various enzymes has been a subject of significant research, revealing complex relationships between chemical structure and inhibitory function.

Research has primarily focused on derivatives of the uracil (B121893) core, which have shown significant inhibitory potential against key enzymes. Notably, 3-substituted-6-(anilino)uracils have been identified as potent competitive inhibitors of the replication-specific bacterial DNA polymerase IIIC (pol IIIC). nih.gov The inhibitory activity of these anilinouracil (AU) compounds can be significantly enhanced by introducing various substituents at the N-3 position. nih.govresearchgate.net For instance, linking fluoroquinolones (FQs) to the N-3 position of anilinouracil has generated hybrid molecules with dual-action potential, targeting both DNA polymerase and topoisomerase/gyrase enzymes. researchgate.netnih.gov

Derivatives based on the related pyrimidine-2,4-dione structure have also been investigated. For example, 3-hydroxypyrimidine-2,4-dione derivatives have been found to be potent inhibitors of the RNase H domain of HIV reverse transcriptase. nih.govnih.gov

Table 1: Enzyme Inhibition by Derivatives of the Pyrimidine-2,4-dione Scaffold

Compound ClassTarget EnzymeInhibition DataSource
3-Substituted-6-(3-ethyl-4-methylanilino)uracilsDNA Polymerase IIIC (pol IIIC)K_i values ranging from 0.02-0.5 µM nih.gov
Anilinouracil-Fluoroquinolone Hybrid (Compound 251D)DNA Polymerase IIIC & Topoisomerase/GyrasePotently inhibits both enzymes researchgate.net
3-Hydroxypyrimidine-2,4-dione AnaloguesHIV Reverse Transcriptase (RNase H domain)IC₅₀ values from nanomolar to single-digit micromolar nih.gov
3-Methyluracil (B189468)Human Alkyladenine DNA Glycosylase (AAG)Binds to the enzyme but is not cleaved (unproductive binding) mdpi.com

The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. wikipedia.org The specificity of this interaction is determined by the arrangement of amino acids. wikipedia.org Theoretical calculations have been used to model the binding of uracil's methyl derivatives within the active site of ribonuclease S. nih.gov In the most favorable orientation, these derivatives form hydrogen bonds with key amino acid residues, such as Threonine-45 and Serine-123. nih.gov

In the case of human Alkyladenine DNA Glycosylase (AAG), the unproductive binding of 3-methyluracil occurs within the enzyme's active site. mdpi.com Specific amino acid residues, Tyr127 and Tyr159, are crucial for correctly orienting the damaged nucleotide within this active site. mdpi.com

For derivatives that show potent inhibition, molecular docking studies have provided further insights. The inhibition of HIV RT-associated RNase H by 3-hydroxypyrimidine-2,4-dione derivatives involves key interactions within the active site. nih.gov The 3-Hydroxypyrimidine-2,4-dione ring of one compound was shown to form hydrogen bonds with Gln478 in the enzyme's active site. nih.gov Other important amino acids identified as crucial for binding interactions include Gln475, Asp549, and Tyr501. nih.gov Similarly, studies on anilinouracil derivatives show they act as competitive inhibitors of DNA polymerase IIIC, indicating they bind to the enzyme's active site and compete with the natural substrate. nih.gov

Receptor Binding and Modulation at the Cellular Level

The ability of a compound to bind to cellular receptors and modulate their activity is a cornerstone of pharmacology. This interaction can trigger or block signaling cascades within the cell.

While direct receptor binding data for this compound is limited in the available literature, the pyrimidine-2,4(1H,3H)-dione scaffold has been successfully utilized to develop ligands for specific receptors. Extensive research has been conducted on quinazoline/pyrimidine-2,4(1H,3H)-dione derivatives as agonists for the Cannabinoid Receptor Type 2 (CB2). nih.govlookchem.com The CB2 receptor is a G protein-coupled receptor considered a promising therapeutic target for immune-related and inflammatory diseases. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have led to the optimization of these derivatives, resulting in compounds with high potency and selectivity for the CB2 receptor. nih.govlookchem.com For example, strategic substitutions on the pyrimidine-2,4(1H,3H)-dione scaffold led to the identification of highly potent and selective CB2 agonists. lookchem.com

Table 2: Receptor Binding Activity of Pyrimidine-2,4(1H,3H)-dione Derivatives

Compound ClassTarget ReceptorObserved ActivitySource
Quinazoline/Pyrimidine-2,4(1H,3H)-dionesCannabinoid Receptor 2 (CB2)Potent and selective agonists nih.govlookchem.com
C5- or C8- substituted quinoline-2,4(1H,3H)-dionesCannabinoid Receptor 2 (CB2)Agonist activity researchgate.net
C6- or C7- substituted quinoline-2,4(1H,3H)-dionesCannabinoid Receptor 2 (CB2)Antagonist activity researchgate.net

The extracellular-signal-regulated kinase (ERK) pathway is a critical intracellular signaling cascade. creative-diagnostics.com As part of the mitogen-activated protein kinase (MAPK) pathway, it regulates fundamental cellular processes including proliferation, differentiation, and stress responses. creative-diagnostics.comnih.gov Activation of the ERK cascade is typically initiated by signals from membrane receptors, which are transmitted through a series of protein kinases, ultimately leading to the activation of ERK1/2. cellsignal.com Activated ERK can then phosphorylate numerous targets in the cytosol and nucleus, thereby regulating gene expression and cellular function. cellsignal.com

Although the ERK/MAPK pathway is a well-established target for therapeutic intervention, there is no direct evidence in the reviewed literature linking this compound to the modulation of this specific pathway. The activation of ERK signaling is known to be influenced by a wide array of compounds, but the direct effect of 3-methyluracil has not been documented in these sources. researchgate.net

In Vitro Antimicrobial Efficacy and Mechanisms Against Pathogens (e.g., E. coli, S. aureus)

The search for novel antimicrobial agents is critical in the face of rising antibiotic resistance. The uracil scaffold has served as a basis for the development of potent antibacterial compounds.

Derivatives such as 3-substituted-6-(anilino)uracils have demonstrated significant bactericidal activity, particularly against Gram-positive pathogens. nih.govresearchgate.net These compounds are potent inhibitors of bacterial growth in culture, with strong activity against organisms like Staphylococcus aureus. nih.gov The mechanism of action for this class of compounds is the selective inhibition of DNA polymerase IIIC (pol IIIC), a replicative DNA polymerase specific to Gram-positive bacteria. researchgate.netnih.gov

The antibacterial potency of these anilinouracils can be further improved by creating hybrid molecules. For instance, linking a fluoroquinolone to the N-3 position of the uracil ring creates a dual-target antibacterial agent that inhibits both pol IIIC and topoisomerase/gyrase. researchgate.netnih.gov Such hybrids have shown activity against a broad panel of antibiotic-resistant Gram-positive pathogens. nih.gov It is important to note that the antimicrobial efficacy is associated with these complex derivatives rather than the simple 3-methyluracil molecule itself.

Table 3: In Vitro Antimicrobial Activity of Uracil Derivatives

Compound ClassTarget PathogenActivity (MIC)Mechanism of ActionSource
3-Substituted-6-(anilino)uracilsGram-positive organisms (e.g., S. aureus)0.125-10 µg/mLInhibition of DNA Polymerase IIIC nih.gov
Anilinouracil-Fluoroquinolone Hybrid (Compound 251D)Gram-positive pathogensPotent activity against antibiotic-resistant strainsInhibition of DNA Polymerase IIIC and Topoisomerase/Gyrase nih.gov

Anticancer Activities in Cell Line Models

The anticancer potential of pyrimidine-dione derivatives is a significant area of research. Studies on compounds structurally related to this compound have elucidated mechanisms involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Cell Lines

The ability to induce apoptosis and cause cell cycle arrest is a hallmark of many anticancer agents. nih.govnih.govmdpi.com While direct studies on this compound are limited, research on analogous structures provides significant insight. For instance, derivatives of pyrimido[4,5-b]quinoline-4,6-dione have been shown to inhibit the proliferation of breast cancer (MCF-7) cells. researchgate.net This inhibition is mediated by the fragmentation of genomic DNA and causes the cells to arrest in the S phase of the cell cycle. researchgate.net Mechanistically, this process involves the upregulation of crucial pro-apoptotic proteins like caspase-3 and BAX, alongside the tumor suppressor gene p53, while simultaneously down-regulating the anti-apoptotic BCL2 gene. researchgate.net

Similarly, other related compounds, such as 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives, have been found to trigger apoptosis in melanoma (A375) cells by increasing the intracellular levels of reactive oxygen species (ROS). rsc.org The induction of apoptosis by these derivatives was confirmed by observing an increase in both early and late apoptotic cell populations. rsc.org Further studies on thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives demonstrated a dose-dependent cell cycle arrest at the G0/G1 phase in non-small cell lung cancer (A549) cells. nih.gov This arrest was linked to the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov

The role of methyl groups, such as the one present in this compound, has also been implicated in these anticancer mechanisms. A mixture of methyl-donors was found to reduce proliferation in breast and lung cancer cell lines by downregulating the MAPK/ERK and AKT signaling pathways. mdpi.com This was accompanied by an increase in the expression of pro-apoptotic proteins Bak and Bax and a decrease in anti-apoptotic proteins Mcl-1 and Bcl-2. mdpi.com

Table 1: Anticancer Effects of Related Pyrimidine-Dione Derivatives in Cell Line Models

Compound Class Cell Line(s) Observed Effects Molecular Mechanism
Pyrimido[4,5-b]quinoline-4,6-dione derivative MCF-7 (Breast Cancer) S Phase Cell Cycle Arrest, Apoptosis Induction researchgate.net Upregulation of caspase-3, p53, BAX; Downregulation of BCL2 researchgate.net
1,3-Diphenylpyrimidine-2,4(1H,3H)-dione derivative A375 (Melanoma) Apoptosis Induction rsc.org Elevation of intracellular Reactive Oxygen Species (ROS) rsc.org
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative A549 (Lung Cancer) G0/G1 Phase Cell Cycle Arrest nih.gov Deactivation of the MAPK pathway nih.gov
Methyl-donor mixture MCF-7 (Breast), H1650 (Lung) Reduced Proliferation, Apoptosis Induction mdpi.com Downregulation of MAPK/ERK and AKT signaling; Modulation of Bak, Bax, Mcl-1, Bcl-2 mdpi.com

Interaction with Molecular Targets in Cancer Biology (e.g., LARP1)

Molecular targeted therapies function by interfering with specific molecules essential for cancer growth and progression. flcancer.comnih.gov One such potential target is the La-related protein 1 (LARP1), an RNA-binding protein that regulates the translation of mRNAs involved in ribosome biogenesis and protein synthesis, often downstream of the mTORC1 signaling pathway. nih.govnih.govresearchgate.net LARP1 represses the translation of these key mRNAs by binding to a specific 5' terminal oligopyrimidine (TOP) motif. nih.govmerckmillipore.com While a direct interaction between this compound and LARP1 has not been documented in available research, other molecular interactions are of note.

A significant finding relates to the DNA repair enzyme Alkyladenine DNA Glycosylase (AAG). Studies have shown that while AAG can recognize and bind to DNA substrates containing a 3-methyluracil lesion, it is unable to cleave and remove it. mdpi.com This "unproductive binding" can interfere with the cell's ability to repair such lesions through other pathways, potentially leading to cytotoxicity in the context of DNA-damaging cancer therapies. mdpi.com

Neurobiological Activities and Associated Molecular Targets (e.g., GABA-A receptor modulation)

The investigation into the neurobiological effects of pyrimidine-dione derivatives has identified several potential therapeutic targets, although direct modulation of the GABA-A receptor by this compound is not established. The GABA-A receptor is a crucial ligand-gated ion channel responsible for the main inhibitory neurotransmission in the central nervous system and is a target for many drugs, including benzodiazepines and barbiturates. nih.govmdpi.comwikipedia.org

However, research on structurally related compounds points to other significant neurobiological targets. A library of 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones was evaluated for activity against targets relevant to neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov This study identified compounds that acted as potent and selective inhibitors of monoamine oxidase-B (MAO-B), a key enzyme in dopamine (B1211576) metabolism. nih.gov Other derivatives in the same family were found to be dually active antagonists of the A1 and A2A adenosine (B11128) receptors, which are also implicated in neurodegenerative processes. nih.gov

Furthermore, a complex involving the related compound 6-methyluracil (B20015) was proposed for use in treating conditions characterized by excessive apoptosis, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, suggesting a potential neuroprotective role. nih.gov

Table 2: Investigated Neurobiological Activities of Related Pyrimidine-Dione Derivatives

Compound Class Molecular Target Investigated Activity
Tetrahydropyrimido[1,2-f]purine-2,4-diones Monoamine Oxidase-B (MAO-B) Enzyme Inhibition nih.gov
Tetrahydropyrimido[1,2-f]purine-2,4-diones Adenosine A1/A2A Receptors Receptor Antagonism nih.gov
6-Methyluracil Complex Apoptosis Pathway Proposed Neuroprotection nih.gov

Other Investigated Biological Activities and Underlying Molecular Mechanisms (e.g., anti-inflammatory at cellular level, antioxidant mechanisms)

Beyond anticancer and neurobiological research, the pyrimidine-dione scaffold has been explored for other biological functions, notably anti-inflammatory and antioxidant activities.

A series of 3,4-dihydropyrimidine-2(1H)-one/thione derivatives were synthesized and evaluated for these properties. benthamscience.com The investigation confirmed both anti-inflammatory and antioxidant activities for this class of compounds. benthamscience.com The antioxidant potential is linked to mechanisms such as the regulation of lipid peroxidation, an effect specifically noted for 6-methyluracil. nih.gov The anti-inflammatory properties of related dihydropyridine (B1217469) structures are also well-documented. researchgate.net

The broad biological potential of the uracil framework is further highlighted by studies on metal complexes of 2-thiouracil (B1096) and its derivatives, which have shown bactericidal, fungicidal, and antituberculosis activities. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of pyrimidine (B1678525) derivatives.

Table 1: Representative Calculated Geometrical Parameters for a Pyrimidine Ring System Note: This table is illustrative, based on data for related pyrimidine structures. Actual values for 3-Methyldihydropyrimidine-2,4(1h,3h)-dione would require specific calculation.

ParameterDescriptionTypical Calculated Value
N1-C2 Bond LengthBond distance between Nitrogen-1 and Carbon-2~1.38 Å
C4-C5 Bond LengthBond distance between Carbon-4 and Carbon-5~1.45 Å
C5-C6 Bond LengthBond distance between Carbon-5 and Carbon-6~1.35 Å
N1-C2-N3 Bond AngleAngle formed by N1, C2, and N3 atoms~115°
C4-N3-C2 Bond AngleAngle formed by C4, N3, and C2 atoms~126°
C4-C5-C6-N1 Dihedral AngleTorsional angle defining ring planarity~0°

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. semanticscholar.org For pyrimidine derivatives, the HOMO is typically distributed over the ring, while the LUMO is also located across the pyrimidine structure. mjcce.org.mk

Table 2: Key Reactivity Descriptors and Their Significance Based on principles from DFT studies on related heterocyclic compounds.

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. semanticscholar.org
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. semanticscholar.org
Electrophilicity Index (ω)χ2 / (2η)Describes the ability of a species to accept electrons. semanticscholar.org
Fukui Functions (f(r))∂ρ(r)/∂NIdentifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mjcce.org.mk

DFT calculations can accurately predict spectroscopic data, which is invaluable for the structural characterization of newly synthesized compounds. Theoretical vibrational frequencies (FT-IR and FT-Raman) can be calculated and compared with experimental spectra to confirm the molecular structure. mjcce.org.mk For pyrimidine-diones, characteristic vibrational modes include C=O stretching, N-H bending, and ring deformation frequencies. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like GIAO (Gauge-Independent Atomic Orbital). researchgate.netmdpi.com Comparing predicted NMR spectra with experimental data helps to confirm the assigned structure and provides insight into the electronic environment of the nuclei. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent. mdpi.com MD simulations can explore the conformational space of this compound, revealing how its structure flexes and changes at a given temperature. nih.gov These simulations are particularly important for understanding the influence of solvent molecules (e.g., water) on the compound's structure and stability. mdpi.comaps.org The solvent can form hydrogen bonds and other non-covalent interactions, which can stabilize certain conformations over others. MD simulations are also used to assess the stability of a ligand within a protein's binding pocket, showing how the complex behaves over a period of nanoseconds. nih.govnih.gov

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. rjptonline.org This method is central to drug discovery for evaluating how compounds like this compound might interact with a specific biological receptor. nih.gov The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. nih.gov Studies on similar pyrimidine and dihydropyrimidine (B8664642) derivatives have shown that they can form key interactions, such as hydrogen bonds via their carbonyl and N-H groups, as well as hydrophobic and π-π stacking interactions with amino acid residues in the active site of enzymes like kinases or proteases. mjcce.org.mknih.gov These interactions are crucial for the compound's potential biological activity. researchgate.net

Table 3: Example of Molecular Docking Results for a Pyrimidine Derivative with a Protein Target This table is a representative example based on published docking studies of similar compounds. nih.govrjptonline.org

Protein TargetLigandBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Tyrosine Kinase (e.g., 1T46)Pyrimidine Derivative-7.0 to -9.0LYS 623, GLU 640, CYS 673Hydrogen Bonds, Hydrophobic Interactions rjptonline.org
HIV-1 ProteasePyrimidine Derivative-8.5ASP 25, ILE 50Hydrogen Bonds, van der Waals forces mjcce.org.mk
PTP1BDihydropyrimidine Derivative-8.2SER 216, ALA 217, ILE 219Hydrogen Bonds, Hydrophobic Interactions researchgate.net

In Silico Screening and Virtual Library Design

Building on the principles of molecular docking and QSAR (Quantitative Structure-Activity Relationship), in silico screening allows for the rapid evaluation of large libraries of compounds against a specific target. researchgate.net Virtual libraries of derivatives of this compound can be designed by computationally introducing various substituents at different positions on the dihydropyrimidine core. These virtual compounds can then be screened against the binding site of a protein of interest to identify candidates with potentially high binding affinities. nih.gov This approach significantly accelerates the drug discovery process by prioritizing a smaller number of promising compounds for chemical synthesis and experimental testing, saving time and resources. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Methyldihydropyrimidine-2,4(1h,3h)-dione. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise arrangement of atoms and their connectivity can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The N-methyl group (N3-CH₃) would appear as a singlet in the range of δ 2.8-3.3 ppm. The methylene (B1212753) protons at the C5 and C6 positions of the dihydropyrimidine (B8664642) ring are diastereotopic and would likely appear as complex multiplets. Specifically, the protons at C6 (adjacent to the N1-H) would be expected around δ 3.1-3.5 ppm, and the protons at C5 (adjacent to the C4-carbonyl) would be expected around δ 2.7-2.8 ppm. The N1-H proton would give rise to a broad singlet, typically in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The two carbonyl carbons (C2 and C4) are expected to resonate at the most downfield shifts, typically in the range of δ 150-175 ppm. The N-methyl carbon (N3-CH₃) would be found in the upfield region, around δ 30-35 ppm. The methylene carbons, C5 and C6, would appear at approximately δ 36-45 ppm. nih.gov

¹⁵N NMR Spectroscopy: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR experiments are inherently less sensitive. nih.gov For this compound, two signals would be expected. The amide-like nitrogen atoms (N1 and N3) would resonate in a characteristic range, which for similar structures can be between 110 and 160 ppm relative to a standard like liquid ammonia. researchgate.netscience-and-fun.de Indirect detection methods like HMBC are often used to determine ¹⁵N chemical shifts. tue.nl

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically the vicinal coupling between the protons on C5 and C6, helping to confirm the sequence of the methylene groups in the ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would definitively link the proton signals of the N-methyl, C5-methylene, and C6-methylene groups to their corresponding carbon signals. researchgate.net

Expected NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) (Expected) ¹³C Chemical Shift (δ, ppm) (Expected) Key HMBC Correlations (Expected)
N1-H 7.5 - 8.5 (br s) - C2, C6
C2 - 150 - 155 -
N3-CH₃ 2.8 - 3.3 (s) 30 - 35 C2, C4
C4 - 165 - 175 -
C5-H₂ 2.7 - 2.8 (m) 36 - 40 C4, C6
C6-H₂ 3.1 - 3.5 (m) 40 - 45 C2, C5

The dihydropyrimidine ring is not planar and can adopt various conformations, such as a half-chair or boat conformation. Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (or its 2D equivalent, NOESY), are crucial for determining the stereochemical arrangement of the molecule in solution. nih.gov By measuring the spatial proximity between protons, NOE experiments can distinguish between different conformers. For instance, NOE correlations between the N-methyl protons and the protons on one face of the dihydropyrimidine ring would help to establish the preferred ring pucker and the orientation of the methyl group relative to the ring. For substituted dihydropyrimidine derivatives, vicinal proton-proton coupling constants (³JHH) are also used to determine the stereochemistry, with different values corresponding to cis or trans relationships. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₅H₈N₂O₂, the expected monoisotopic mass can be precisely calculated.

Expected HRMS Data for this compound

Ion Formula Calculated Monoisotopic Mass (Da)
[C₅H₈N₂O₂] 128.0586
[C₅H₈N₂O₂ + H]⁺ 129.0664
[C₅H₈N₂O₂ + Na]⁺ 151.0483

Calculated using standard atomic weights. nih.govnih.govwebqc.orgsisweb.com

The experimental observation of an ion with a mass corresponding to these calculated values within a few parts per million (ppm) would confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation to produce a spectrum of product ions. The analysis of these fragments provides valuable structural information. nih.gov For this compound, several fragmentation pathways can be predicted based on its structure and the known behavior of similar compounds like uracil (B121893) and its metabolites. researchgate.net

Predicted MS/MS Fragmentation Pathways:

Loss of the Methyl Group: A common fragmentation would be the loss of the N3-methyl group (•CH₃, 15 Da).

Ring Cleavage: The dihydropyrimidine ring can undergo characteristic cleavages. A retro-Diels-Alder-type reaction is a common fragmentation pathway for uracil and its derivatives, which could lead to the loss of isocyanic acid (HNCO, 43 Da) or methyl isocyanate (CH₃NCO, 57 Da).

Loss of Carbon Monoxide: The loss of a neutral CO molecule (28 Da) from the carbonyl groups is also a plausible fragmentation step.

Analysis of the MS/MS spectrum of the parent ion would help to piece together the structure by identifying these characteristic neutral losses and fragment ions. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint" and provide direct information about the functional groups present. ias.ac.in

For this compound, the key functional groups are the N-H bond, C-H bonds, and the two carbonyl (C=O) groups.

N-H Vibrations: The N-H stretching vibration is expected to appear as a broad band in the IR spectrum in the region of 3200-3400 cm⁻¹.

C-H Vibrations: The stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

C=O Vibrations: The two carbonyl groups will give rise to strong absorption bands in the IR spectrum. Due to their different chemical environments (one flanked by two nitrogen atoms, the other by a nitrogen and a carbon), they may appear as two distinct peaks or a broad, intense band in the range of 1650-1750 cm⁻¹.

C-N Vibrations: The C-N stretching vibrations are expected in the 1200-1400 cm⁻¹ region.

Ring Vibrations: The dihydropyrimidine ring itself will have a series of characteristic skeletal vibrations, though these are often complex and appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information, with non-polar bonds often giving stronger signals than in IR. For instance, C-C and C-N stretching within the ring might be more prominent in the Raman spectrum. ias.ac.in

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
N-H Stretch 3200 - 3400 IR, Raman
C-H Stretch (aliphatic) 2850 - 3000 IR, Raman
C=O Stretch (amide) 1650 - 1750 IR (strong), Raman (medium)
N-H Bend 1500 - 1600 IR, Raman
C-H Bend 1350 - 1470 IR, Raman
C-N Stretch 1200 - 1400 IR, Raman

Based on data for related pyrimidine (B1678525) and amide compounds. ias.ac.inresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For dihydropyrimidine derivatives, X-ray diffraction analysis of single crystals reveals crucial structural details. rsc.org

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and mathematically analyzed to generate a three-dimensional electron density map of the crystal, from which the atomic positions can be determined.

Key research findings from X-ray crystallographic studies on related dihydropyrimidine structures include:

Tautomeric Forms: The analysis can distinguish between different tautomeric forms that may exist in the solid state. documentsdelivered.com For dihydropyrimidines, this is particularly important for correctly assigning the positions of hydrogen atoms on the nitrogen and oxygen atoms of the pyrimidine ring. rsc.org

Molecular Conformation: The technique reveals the conformation of the dihydropyrimidine ring and the orientation of its substituents.

Intermolecular Interactions: It provides detailed information on hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing. For instance, studies on similar compounds have shown the formation of dimers through hydrogen bonds. rsc.orgrsc.org

While specific crystallographic data for this compound is not publicly available, the table below illustrates typical data obtained from an X-ray crystallographic analysis of a related dihydropyrimidine derivative.

Table 1. Illustrative Crystallographic Data for a Dihydropyrimidine Derivative.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.115(3)
c (Å)10.234(3)
β (°)105.98(2)
Volume (ų)1016.8(5)
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these states and is characteristic of the molecule's chromophores.

For pyrimidine derivatives, UV-Vis spectra typically exhibit absorption bands arising from n → π* and π → π* electronic transitions associated with the carbonyl groups and the C=C double bond within the heterocyclic ring. rsc.org The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the pyrimidine ring.

A study on a potent pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one, demonstrated a method for its estimation using UV-Vis spectroscopy, with a λmax determined at 275 nm in a mixture of methanol (B129727) and acetonitrile. nih.gov While specific UV-Vis data for this compound is not detailed in the available literature, the following table provides an illustrative example of UV-Vis absorption data for a dihydropyrimidinone derivative.

Table 2. Illustrative UV-Vis Absorption Data for a Dihydropyrimidinone Derivative.
Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Ethanol (B145695)2218,500π → π
Ethanol28412,300n → π

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. For this compound, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. rsc.org For dihydropyrimidine derivatives, TLC is often performed on silica (B1680970) gel plates, with the components visualized under UV light. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, quantification, and purification of compounds. researchgate.netjmchemsci.com Reversed-phase HPLC is commonly used for the analysis of pyrimidine derivatives, typically employing C8 or C18 silica gel columns. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary phase and a liquid mobile phase. The purity of a sample can be determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

The table below illustrates a typical set of conditions for the HPLC analysis of a pyrimidine derivative.

Table 3. Illustrative HPLC Conditions for a Pyrimidine Derivative.
ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseMethanol:Water (60:40)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time4.2 min

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify volatile and thermally stable compounds. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound. Studies on pyrimidine analogs have utilized GC-MS to document their concentrations in various samples. nih.gov

Emerging Research Directions and Future Outlook

Integration of Artificial Intelligence and Machine Learning in Dihydropyrimidinedione Discovery

Machine learning (ML) models, particularly those utilizing deep learning and generative adversarial networks (GANs), are being employed to accelerate multiple stages of the drug discovery pipeline. nih.govsoftwaremind.com These algorithms can analyze vast datasets of chemical structures and biological activities to predict the therapeutic potential of new compounds. softwaremind.comarxiv.org For instance, Quantitative Structure-Activity Relationship (QSAR) models can forecast the activity of dihydropyrimidine (B8664642) derivatives based on their molecular structures, guiding chemists to synthesize only the most promising candidates. arxiv.org

Table 1: Applications of AI/ML in Dihydropyrimidinedione Research

AI/ML TechniqueApplication in Dihydropyrimidinedione DiscoveryPotential Impact
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of novel dihydropyrimidine analogues based on their chemical structure. arxiv.orgPrioritizes synthesis of compounds with higher likelihood of success.
Deep Learning (e.g., AtomNet)Structure-based virtual screening to identify hits for specific protein targets like kinases. chapman.eduReduces cost and time compared to traditional HTS; discovers novel chemotypes. chapman.edu
Generative Adversarial Networks (GANs)De novo design of new dihydropyrimidinedione molecules with desired pharmacological and safety properties. nih.govCreates optimized molecular structures tailored to a specific biological target. nih.gov
Natural Language Processing (NLP)Interpreting textual descriptions of bioassays to predict compound activity without task-specific training. arxiv.orgEnhances zero-shot and few-shot learning capabilities for rapid screening.
Ensemble Learning (e.g., Random Forest)Building robust predictive models by combining multiple base models to classify compounds as active or inactive. preprints.orgnih.govImproves prediction accuracy and reliability, especially with imbalanced datasets. arxiv.org

Exploration of Novel Biocatalytic Pathways for 3-Methyldihydropyrimidine-2,4(1H,3H)-dione Synthesis

The synthesis of dihydropyrimidinediones is increasingly benefiting from the principles of green chemistry, with a significant focus on biocatalysis. The use of enzymes to catalyze reactions offers numerous advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact. researchgate.net

A notable advancement is the use of enzymes in the Biginelli reaction, a classic multi-component reaction for synthesizing dihydropyrimidinones. researchgate.netmdpi.com Research has demonstrated that commercially available urease from jack bean can effectively catalyze the three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or its derivatives) in water, providing a sustainable route to these heterocyclic scaffolds. researchgate.net This enzymatic approach is part of a broader trend of integrating biocatalysts into multi-component reactions to facilitate the diversity-oriented synthesis of complex molecules. researchgate.net The exploration of novel enzymes and the engineering of existing ones hold the promise of creating highly efficient and stereoselective pathways for producing specific dihydropyrimidinedione isomers, which is often a challenge in conventional organic synthesis.

Table 2: Biocatalysts in Pyrimidine-related Synthesis

Enzyme/Enzyme ClassRole in SynthesisSignificance
UreaseCatalyzes the multicomponent Biginelli reaction to form dihydropyrimidinones. researchgate.netProvides a sustainable, water-based synthetic route.
Dihydroorotate (B8406146) Dehydrogenase (DHODH)Catalyzes the oxidation of dihydroorotate to orotic acid, a key step in de novo pyrimidine (B1678525) synthesis. creative-proteomics.comyoutube.comA potential target for biocatalytic inhibition or a model for designing oxidation catalysts.
Aspartate TranscarbamoylaseCatalyzes the formation of carbamoyl (B1232498) aspartate in the de novo pyrimidine pathway. youtube.comCould be harnessed in engineered pathways for pyrimidine precursor synthesis.
Polyphenol Oxidase (PPO)While not used for synthesis, its inhibition by dihydropyridine[2,3-d]pyrimidines suggests a target for enzyme-inhibitor design. researchgate.netProvides a model system for developing new enzyme inhibitors based on the pyrimidine scaffold.

Identification of Untapped Biological Targets and Complex Molecular Mechanisms

While dihydropyrimidines have been explored for various biological activities, ongoing research is uncovering a wider array of untapped molecular targets and complex mechanisms of action. nih.gov This expansion beyond traditional targets opens up new therapeutic possibilities for diseases ranging from cancer to metabolic and infectious diseases.

Recent studies have identified that pyrimidine analogues can target essential enzymes in metabolic pathways critical for cell proliferation. frontiersin.org For example, dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, has emerged as a promising target in oncology, particularly for cancers driven by specific oncogenes like BRAF and RAS. frontiersin.org Similarly, deoxycytidine kinase is a target for activating pyrimidine-based antimetabolites in solid tumors. nih.gov

The scope of potential targets now includes:

Metabolic Enzymes: Beyond DHODH, enzymes like carbonic anhydrases, cholinesterases, and α-glycosidase are being investigated as targets for novel pyrimidine derivatives. researchgate.netnih.gov

Structural and Motor Proteins: Dihydropyrimidine-based compounds have been developed as inhibitors of microtubules and the Eg5 kinesin motor protein, disrupting cell division in cancer cells. nih.govnih.gov

Protein Kinases: The pyrimidine scaffold is being used to design inhibitors for a variety of protein kinases involved in cell signaling and cancer progression, such as EGFR and Src kinase. chapman.edursc.org

Bacterial Proteins: Pyrimidine analogues have shown potent antibacterial activity by targeting proteins related to thymidine (B127349) synthesis in Gram-positive bacteria. acs.org

Novel Cancer-Associated Proteins: Emerging targets such as GTSE1 (G2 and S-phase expressed 1), which is overexpressed in some cancers, are being successfully modulated by new pyrimidine-2,4-diamine analogues. nih.gov

This diversification of targets highlights the versatility of the dihydropyrimidine scaffold and underscores the importance of mechanism-of-action studies to fully exploit its therapeutic potential.

Table 3: Emerging Biological Targets for Dihydropyrimidine Derivatives

Target ClassSpecific Target ExampleAssociated Disease/ProcessReference
Metabolic EnzymesDihydroorotate Dehydrogenase (DHODH)Cancer, Inflammatory Diseases frontiersin.org
Protein KinasesEpidermal Growth Factor Receptor (EGFR)Cancer rsc.org
Motor ProteinsEg5 KinesinCancer nih.gov
Bacterial EnzymesThymidine Synthesis ProteinsBacterial Infections acs.org
Cell Cycle ProteinsGTSE1Colorectal and Lung Cancer nih.gov
Metabolic EnzymesCarbonic Anhydrase I & IIGlaucoma, Epilepsy researchgate.netnih.gov

Advanced Characterization Techniques and In Situ Monitoring of Reactions

Understanding the synthesis and behavior of dihydropyrimidinediones at a molecular level requires sophisticated analytical techniques. The development of advanced characterization methods, particularly for in situ monitoring, is providing unprecedented insight into reaction mechanisms and the dynamic properties of these molecules.

A significant breakthrough is the application of real-time, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to analyze complex organic reactions. nih.gov This technique allows researchers to monitor the formation of pyrimidines as the reaction progresses, enabling the direct observation and confirmation of previously postulated reaction intermediates and the discovery of new ones. nih.gov By collecting thousands of 2D NMR datasets over the course of a reaction, a detailed structural and dynamic picture emerges, akin to creating a molecular movie of the synthesis. nih.gov

In parallel, ultrafast spectroscopic methods are elucidating the photophysical properties of pyrimidine derivatives. Transient absorption (TA) spectroscopy with femtosecond (~30-fs) temporal resolution can track the excited-state decay mechanisms of pyrimidine nucleosides in real time. researchgate.netresearchgate.net This helps explain their photostability or, conversely, their potential to undergo photodamage, which is crucial for understanding DNA/RNA behavior and for designing photosensitive materials. researchgate.net For structural confirmation of final products, X-ray diffraction remains the gold standard, providing precise information on bond lengths, angles, and intermolecular interactions like hydrogen bonding in the solid state. rsc.org

Table 4: Advanced Techniques for Dihydropyrimidinedione Characterization

TechniqueInformation GainedSignificance
Real-Time 2D NMR SpectroscopyIn situ monitoring of reaction kinetics; identification of transient intermediates. nih.govProvides detailed mechanistic understanding of synthetic pathways. nih.gov
Ultrafast Transient Absorption (TA) SpectroscopyTracking of excited-state dynamics and decay pathways on femtosecond timescales. researchgate.netresearchgate.netElucidates photophysical properties and potential for photodamage. researchgate.net
X-ray DiffractionPrecise 3D molecular structure, including tautomeric forms and intermolecular hydrogen bonding networks. rsc.orgConfirms the structure of synthesized compounds and informs structure-activity relationships.
QM/MM SimulationsModeling of molecular dynamics and interpretation of experimental spectroscopic data. researchgate.netConnects molecular motion and environmental effects to observed chemical behavior. researchgate.net

Multidisciplinary Approaches to Address Grand Challenges in Chemical Biology

The future of research on this compound and its analogues lies in multidisciplinary collaboration to address the "grand challenges" at the intersection of chemistry and biology. frontiersin.orgfrontiersin.org These challenges require moving beyond the study of single molecules and single targets to understanding their roles within complex biological systems. frontiersin.org

A key emerging paradigm is the use of systems biology. medrxiv.orgmedrxiv.org This approach integrates experimental data (such as metabolomics and transcriptomics) with computational pathway models to gain a holistic view of how pyrimidine metabolism interacts with other cellular networks, such as the urea cycle. medrxiv.orgmedrxiv.orgresearchgate.net By visualizing how the levels of multiple biomarkers change in response to a perturbation or in a disease state, researchers can better diagnose metabolic disorders and identify the most effective points for therapeutic intervention. medrxiv.orgmedrxiv.org

Addressing grand challenges in this area will necessitate the convergence of multiple fields:

Organic Synthesis: To create diverse libraries of dihydropyrimidine derivatives with novel functionalities. rsc.org

Computational Chemistry: To model protein-ligand interactions and predict compound properties. researchgate.net

Systems Biology: To map the complex biological networks in which these compounds act. medrxiv.org

Data Science and AI: To analyze large datasets, identify patterns, and generate new hypotheses. softwaremind.com

Analytical Chemistry: To develop more sensitive techniques for monitoring molecular interactions in real time. nih.gov

This integrated approach is essential for tackling complex problems like drug resistance, designing highly selective drugs, and modulating intricate biological processes to treat human diseases. frontiersin.orgnih.gov

Table 5: Multidisciplinary Approaches to Grand Challenges

Grand ChallengeRequired DisciplinesDesired Outcome
Overcoming Drug ResistanceSynthetic Chemistry, Structural Biology, AI/MLDesign of novel dihydropyrimidines that evade resistance mechanisms.
Achieving High Target SelectivityComputational Modeling, X-ray Crystallography, Medicinal ChemistryMolecules that modulate a single biological target, minimizing off-target effects.
Modulating Complex Disease NetworksSystems Biology, 'Omics Technologies, BioinformaticsUnderstanding how to use dihydropyrimidines to rebalance (B12800153) dysfunctional cellular pathways. medrxiv.orgmedrxiv.org
Developing "Smart" Probes and DiagnosticsAnalytical Chemistry, Materials Science, Molecular ImagingDihydropyrimidine-based tools for real-time monitoring of biological processes in vivo.

Conclusion

Synthesis of Current Academic Understanding of 3-Methyldihydropyrimidine-2,4(1H,3H)-dione

The current academic understanding of this compound is largely based on inference from the broader knowledge of dihydropyrimidines and N-alkylated pyrimidine-2,4-diones, as direct and extensive research on this specific molecule is notably limited in publicly available scientific literature. The dihydropyrimidine (B8664642) core is recognized as a crucial intermediate in the catabolism of pyrimidines like uracil (B121893). nih.govnih.gov

The synthesis of dihydropyrimidine derivatives is well-established, with the Biginelli reaction being a cornerstone for creating a wide array of these compounds. nih.gov This one-pot condensation reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). For N-substituted dihydropyrimidines, modifications to this reaction or post-synthesis alkylation are common strategies. researchgate.net It is therefore plausible that this compound could be synthesized through a variation of these established methods, potentially involving N-methylurea as a starting material.

The biological significance of the dihydropyrimidine scaffold is vast, with derivatives exhibiting activities such as calcium channel modulation, and anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netresearchgate.net The introduction of substituents on the pyrimidine (B1678525) ring, including alkyl groups on the nitrogen atoms, can significantly influence the pharmacological profile of the resulting molecule. For instance, N-alkylation has been explored as a strategy to overcome multidrug resistance in cancer cells. nih.gov However, without specific studies on this compound, its biological activity remains speculative and an area ripe for investigation.

Basic physicochemical properties are available primarily from chemical supplier catalogs.

Table 1: Physicochemical Properties and Identifiers for this compound

PropertyValueSource
CAS Number 1672-04-4 angelpharmatech.comchemsrc.com
Molecular Formula C5H8N2O2-
Molecular Weight 128.13 g/mol -
Purity ≥98.0% chemsrc.com

This data is compiled from chemical supplier information and not from peer-reviewed academic research.

Remaining Academic Challenges and Future Research Opportunities

The primary academic challenge concerning this compound is the profound lack of dedicated research. This scarcity of information presents a clear roadmap for future research endeavors, which should be centered on foundational chemical and biological characterization.

Key areas for future research include:

Development and Optimization of Synthetic Routes: While general methods for dihydropyrimidine synthesis exist, a specific, high-yield, and scalable synthesis for this compound needs to be established and documented in academic literature. This would provide the necessary material for all subsequent studies.

Thorough Physicochemical and Spectroscopic Characterization: A comprehensive analysis of the compound's properties is required. This includes, but is not limited to, melting point, boiling point, solubility in various solvents, and detailed spectroscopic data (NMR, IR, Mass Spectrometry, and X-ray crystallography). This information is fundamental for confirming the structure and purity of the synthesized compound.

Exploration of Biological Activity: Given the wide range of biological activities associated with the dihydropyrimidine scaffold, a systematic screening of this compound is warranted. nih.gov Initial evaluations could focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent. Studies on its effects on key enzymes and cellular pathways would be crucial. For example, the inhibitory potential against thymidylate synthase, a target for some uracil derivatives, could be investigated. nih.gov

Metabolic Studies: Understanding the metabolic fate of this compound is essential for any potential therapeutic application. Research should investigate its stability in biological systems and identify its metabolites. The role of enzymes like dihydropyrimidine dehydrogenase, which is involved in the catabolism of uracil and thymine, in the metabolism of this compound would be of particular interest.

Comparative Studies: A comparative analysis of the biological activity of this compound with its non-methylated counterpart (dihydrouracil) and other N-alkylated derivatives would provide valuable structure-activity relationship (SAR) insights. This could guide the design of future derivatives with enhanced potency or selectivity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-methyldihydropyrimidine-2,4(1H,3H)-dione derivatives?

  • Methodological Answer : The core scaffold can be synthesized via one-pot Biginelli-like reactions using urea/thiourea, β-keto esters, and aldehydes under acidic conditions. For functionalized derivatives, nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) are employed. For example, 6-([1,1'-biphenyl]-4-yloxy) derivatives were synthesized via base-mediated nucleophilic aromatic substitution using DMF as a solvent and potassium carbonate as a base . Optimization of reflux time (e.g., 20 hours for trifluoromethyl derivatives) and recrystallization solvents (water/ethanol mixtures) is critical for yield and purity .

Q. How can structural characterization of 3-methyldihydropyrimidine derivatives be systematically performed?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., methyl groups at δ 1.24–1.99 ppm, aromatic protons at δ 6.8–8.2 ppm) and HRMS for molecular weight validation. For crystal structure analysis, single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing ring dimers) . LCMS with C18 columns (100 × 4 mm, 25-minute cycles) is recommended for purity assessment .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluents) are standard for purity checks. Thermal stability can be evaluated via DSC/TGA , while polymorphism studies require PXRD to compare diffraction patterns with known crystal structures .

Advanced Research Questions

Q. How do substituents on the dihydropyrimidine ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., trifluoromethyl at position 6) enhance antiviral activity by increasing binding affinity to target enzymes like HIV reverse transcriptase. Conversely, hydrophobic substituents (e.g., biphenylamino groups) improve membrane permeability. Bioactivity assays (e.g., HIV RT inhibition IC50) paired with molecular docking (AutoDock Vina) can validate these trends .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., para vs. meta biphenyl groups) or assay conditions (e.g., cell line specificity). To address this:

  • Perform dose-response curves across multiple assays (e.g., microbial MIC vs. enzymatic IC50).
  • Use meta-analysis of published data to identify outliers and correlate substituent effects .
  • Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can computational methods guide the design of novel dihydropyrimidine derivatives?

  • Methodological Answer : DFT calculations (Gaussian 16) predict electronic properties (HOMO-LUMO gaps) and reactivity. Molecular dynamics simulations (AMBER) model protein-ligand interactions over time, identifying key residues (e.g., Lys101 in HIV RT) for mutagenesis studies. QSAR models built with MOE or Schrodinger Suite prioritize substituents with predicted logP < 3.5 and polar surface area > 80 Ų for optimal bioavailability .

Q. What experimental designs are effective for studying metabolic stability?

  • Methodological Answer : Use hepatic microsome assays (human/rat) with LC-MS/MS to track metabolite formation. Phase I metabolism (CYP450 oxidation) can be probed with inhibitors like ketoconazole (CYP3A4). For phase II metabolism, incubate compounds with UDP-glucuronosyltransferase and monitor glucuronide adducts .

Methodological Challenges and Solutions

Q. How to address low yields in nucleophilic substitution reactions for 6-position derivatives?

  • Solution : Optimize reaction conditions:

  • Use DMF as a polar aprotic solvent to stabilize transition states.
  • Increase temperature to 80–100°C for aryl halides with poor leaving groups (e.g., chloride).
  • Add catalytic TBAB (tetrabutylammonium bromide) to enhance nucleophilicity .

Q. What methods confirm the role of hydrogen bonding in crystal packing?

  • Solution : Combine SCXRD (to visualize N–H⋯O bonds) with FT-IR (stretching frequencies at 3200–3400 cm⁻¹ for N–H). Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., O⋯H contacts > 25% in trifluoromethyl derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.